molecular formula C11H11BrO3 B7942146 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B7942146
M. Wt: 271.11 g/mol
InChI Key: IAHZTSYYWDQBKK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a hydroxycarboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring, followed by the introduction of the bromophenyl and hydroxycarboxylic acid groups. One common method involves the cycloaddition reaction of a suitable diene with a bromophenyl-substituted alkene, followed by hydrolysis and oxidation steps to introduce the hydroxycarboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of phenyl-substituted cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.

    1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHZTSYYWDQBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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